

Understanding the chemical structure of [Compound Name]

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An In-Depth Technical Guide to the Chemical Structure and Pharmacological Action of Imatinib

Introduction

Imatinib, marketed under the brand names Gleevec® and Glivec®, is a pioneering targeted cancer therapy that has revolutionized the treatment of specific malignancies.[1] It is a 2-phenylaminopyrimidine derivative that functions as a potent and selective tyrosine kinase inhibitor.[2] This guide provides a comprehensive overview of the chemical structure, mechanism of action, relevant signaling pathways, and key experimental protocols associated with Imatinib, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Imatinib is a benzamide obtained by the formal condensation of the carboxy group of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid with the primary aromatic amino group of 4-methyl-N(3)-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine.[3] It is typically administered as a mesylate salt, which enhances its solubility.[4][5]

Table 1: Chemical and Physical Properties of Imatinib



Property	Value
IUPAC Name	4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide[3]
Molecular Formula	C29H31N7O[3]
Molecular Weight	493.6 g/mol
CAS Number	152459-95-5[3]
Form	Administered as Imatinib Mesylate (C30H35N7O4S)[4]
Solubility	Imatinib base is poorly soluble in water but soluble in DMSO. The mesylate salt is highly soluble in acidic aqueous solutions.[5][6][7]
Classification	Biopharmaceutics Classification System (BCS) Class II compound (high permeability, low solubility).[6]

Mechanism of Action

Imatinib functions as a specific inhibitor of a select number of tyrosine kinase enzymes.[8][9] In cancer cells, certain tyrosine kinases can be constitutively active, leading to uncontrolled cell proliferation and survival. Imatinib competitively binds to the ATP-binding site of these kinases, which locks the enzyme in an inactive conformation and prevents the transfer of phosphate from ATP to tyrosine residues on substrate proteins.[2][10][11] This action blocks the downstream signaling pathways essential for cancer cell growth and survival, ultimately inducing apoptosis (programmed cell death).[2][10][12]

The primary targets of Imatinib include:

 BCR-ABL: A constitutively active tyrosine kinase created by the Philadelphia chromosome translocation, a genetic abnormality characteristic of Chronic Myeloid Leukemia (CML).[2]
 [10][11]

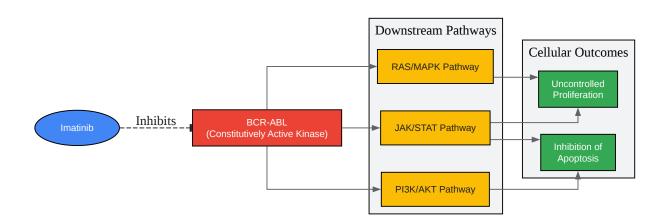


- c-Kit: A receptor tyrosine kinase. Mutations leading to its constitutive activation are found in most Gastrointestinal Stromal Tumors (GIST).[2][12]
- Platelet-Derived Growth Factor Receptor (PDGFR): A receptor tyrosine kinase involved in cell growth and division.[8][11]

While Imatinib inhibits the ABL protein in normal cells, these cells typically have redundant tyrosine kinases that allow them to function.[2][8] Cancer cells, however, often exhibit a dependency on a specific kinase like BCR-ABL, making them highly susceptible to Imatinib's inhibitory effects.[2][8]

Signaling Pathways Modulated by Imatinib

The inhibition of BCR-ABL, c-Kit, and PDGFR by Imatinib disrupts several downstream signaling cascades crucial for oncogenesis.



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Caption: Imatinib inhibits BCR-ABL, blocking downstream pro-survival pathways.

Key pathways affected include:

Ras/MAPK Pathway: Controls cellular proliferation.[2]



- PI3K/Akt Pathway: Plays a significant role in cell survival and inhibition of apoptosis.[2][13]
- JAK/STAT Pathway: Contributes to proliferation and anti-apoptotic effects.[13]

By blocking these pathways, Imatinib effectively halts the abnormal cell proliferation and circumvents the resistance to apoptosis that characterizes CML and other targeted cancers. [10][13]

Quantitative Data

The efficacy of Imatinib is quantified through various metrics, including its half-maximal inhibitory concentration (IC₅₀) against specific kinases and its pharmacokinetic properties in vivo.

Table 2: In Vitro IC50 Values of Imatinib

Target Kinase	Cell Line / Assay Type	IC₅₀ Value (nM)
v-Abl	Cell-free assay	600[5]
c-Kit	Cell-based assay	100[5]
PDGFR	Cell-free assay	100[5]
BCR-ABL	K562 CML Cells	267[14]
BCR-ABL	KU812 CML Cells	30 (approx. at 48h)[15]
BCR-ABL	KCL22 CML Cells	30 (approx. at 48h)[15]

Note: IC₅₀ values can vary between different cell lines and assay conditions.[16]

Table 3: Key Pharmacokinetic Parameters of Imatinib (400 mg daily dose)



Parameter	Value
Bioavailability	~98%[2][17]
Time to Peak Plasma Conc. (T _{max})	2-4 hours[2][17]
Plasma Protein Binding	~95% (mainly to albumin and $\alpha 1$ -acid glycoprotein)[2][18]
Terminal Elimination Half-Life (t½)	~18 hours for Imatinib; ~40 hours for active metabolite (CGP74588)[6][8]
Metabolism	Primarily by cytochrome P450 enzyme CYP3A4. [2][12]
Route of Elimination	Predominantly in feces (~68%) as metabolites; some in urine (~13%).[2]
Apparent Clearance (CL)	~14 L/h (Day 1), decreasing to ~10 L/h at steady state.[19]
Apparent Volume of Distribution (V)	~252 L[19]

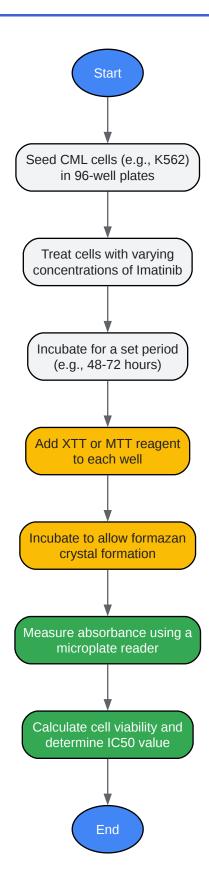
Experimental Protocols

A variety of standardized methods are employed to characterize the activity and properties of Imatinib.

In Vitro Cell Proliferation Assay (XTT/MTT)

This protocol is used to determine the IC₅₀ of Imatinib against cancer cell lines.





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